Clevidipine

Catalog No.
S523969
CAS No.
167221-71-8
M.F
C21H23Cl2NO6
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clevidipine

CAS Number

167221-71-8

Product Name

Clevidipine

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

butyroxymethyl methyl 4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, clevidipine, Cleviprex

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Description

The exact mass of the compound Clevidipine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rapid Blood Pressure Reduction

One key area of research focuses on Clevidipine's ability to rapidly lower blood pressure. Studies have shown it to be highly effective, achieving target systolic blood pressure reductions within a median time of 5.3-6.0 minutes []. This rapid action makes it valuable in situations where swift blood pressure control is crucial, such as during surgery or in neurocritical patients [].

Maintaining Stable Blood Pressure

Another crucial aspect of blood pressure management is maintaining it within a desired range. Research suggests Clevidipine may offer an advantage in this regard. Studies comparing Clevidipine with other antihypertensive drugs have shown it to be more effective in keeping blood pressure within pre-specified ranges []. This stable control is vital in critical care scenarios to prevent complications like strokes or organ damage [].

Potential Advantages over Other Medications

Clevidipine's pharmacokinetic properties, meaning how it interacts with the body, offer potential advantages compared to other intravenous antihypertensives used in critical care. Research suggests it may have a lower risk of side effects associated with some other drugs []. Additionally, its rapid action and ease of dose adjustment make it a suitable candidate for situations requiring precise blood pressure control [].

Clevidipine is an intravenous dihydropyridine calcium channel blocker primarily used for the rapid reduction of blood pressure in situations where oral therapy is not feasible or desirable. It is marketed under the trade name Cleviprex. Clevidipine is characterized by its unique mechanism of action, which selectively relaxes smooth muscle cells in small arteries, leading to arterial dilation without significantly affecting cardiac output or central venous pressure . The compound is a racemic mixture of two enantiomers, with a molecular formula of C21H23Cl2NO6 and a molecular mass of 456.3 g/mol .

Clevidipine acts as a selective antagonist of L-type calcium channels located in vascular smooth muscle cells. By blocking the influx of calcium ions, it relaxes these cells, leading to vasodilation and a subsequent decrease in blood pressure []. Unlike some other CCBs, clevidipine exhibits minimal effects on cardiac muscle L-type calcium channels, minimizing its impact on heart rate and contractility [].

Clevidipine is generally well-tolerated, with the most common side effects being headache, flushing, and nausea []. However, some safety concerns exist:

  • Hypotension: Clevidipine can cause excessive blood pressure lowering, requiring careful monitoring and dose adjustment [].
  • Reflex Tachycardia: In some cases, a compensatory increase in heart rate (tachycardia) may occur in response to vasodilation [].
  • Drug Interactions: Clevidipine can interact with other medications that affect blood pressure, requiring dose adjustments or avoidance [].

Clevidipine undergoes rapid hydrolysis primarily by esterases present in blood and extravascular tissues, resulting in inactive metabolites. The initial phase of elimination has a half-life of approximately one minute, while the terminal half-life is about 15 minutes . The primary metabolite formed through this hydrolysis is a carboxylic acid derivative, which is further metabolized by glucuronidation or oxidation .

Key Reactions:

  • Hydrolysis: Clevidipine → Inactive carboxylic acid metabolite + Formaldehyde
  • Metabolism: Carboxylic acid metabolite → Glucuronidation or oxidation products

Clevidipine exhibits potent antihypertensive effects through its action as a calcium channel blocker. By inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, it leads to vasodilation and improved oxygen delivery to myocardial tissue . Importantly, clevidipine does not adversely affect myocardial contractility or conduction, making it distinct from other antihypertensive agents that may have negative cardiac effects .

Pharmacodynamics:

  • Mechanism: Inhibition of voltage-dependent L-type calcium channels
  • Effects: Arterial dilation, reduced systemic vascular resistance

Clevidipine is primarily indicated for:

  • Management of hypertension: Particularly in perioperative settings where rapid blood pressure control is necessary.
  • Situations requiring precise titration: Its ultra-short half-life allows for quick adjustments to blood pressure levels without prolonged effects post-infusion .

Clevidipine has been shown to have minimal drug-drug interactions due to its rapid metabolism and lack of significant effects on cytochrome P450 enzymes. During clinical trials, it was frequently administered alongside beta-blockers and other common medications without notable adverse interactions . The pharmacokinetic profile suggests that interactions are unlikely due to its rapid clearance from the body.

Notable Interactions:

  • Beta-blockers: Commonly co-administered with clevidipine during perioperative care.
  • Other medications: No significant interactions reported with natural opium alkaloids, benzodiazepines, or sulfonamides.

Clevidipine belongs to the class of dihydropyridine calcium channel blockers, which includes several other compounds. Below is a comparison highlighting its uniqueness.

Compound NameMechanism of ActionHalf-LifeRoute of AdministrationUnique Features
ClevidipineCalcium channel blocker~1 minuteIntravenousUltra-short half-life; rapid onset/offset
AmlodipineCalcium channel blocker30-50 hoursOralLong duration; used for chronic hypertension
NicardipineCalcium channel blocker5-8 hoursOral/IntravenousIntermediate duration; effective for angina
NifedipineCalcium channel blocker2-5 hoursOralImmediate-release formulation available

Uniqueness of Clevidipine

Clevidipine's primary distinction lies in its rapid action and short duration of effect, making it particularly suitable for acute management scenarios where tight blood pressure control is required without lingering effects after discontinuation .

The classical Hantzsch dihydropyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, forms the foundational approach for clevidipine synthesis [1]. This multicomponent organic reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia [1]. For clevidipine synthesis specifically, the traditional route employs 2,3-dichlorobenzaldehyde as the aldehyde component, methyl acetoacetate as the β-keto ester, and ammonium acetate as the nitrogen source [2].

The original Hantzsch methodology provides symmetrical dihydropyridine products through a well-established mechanism [3]. In the case of clevidipine, the traditional approach begins with the formation of a symmetric dihydropyridine intermediate through the standard three-component condensation [2]. This intermediate can then undergo selective mono-saponification, followed by alkylation with chloromethyl butyrate to introduce the characteristic ester functionality that defines clevidipine [2].

Research has demonstrated that the traditional Hantzsch synthesis can be conducted in various solvents, with ethanol being the most commonly employed medium [3]. Water has also been successfully utilized as a reaction solvent, providing a more environmentally benign alternative [1]. The reaction typically proceeds at reflux temperatures ranging from 78-100°C, with reaction times varying from 1-16 hours depending on specific conditions and substrate combinations [4] [5].

ParameterTypical RangeOptimal Conditions
Temperature60-120°C78-100°C
Reaction Time1-16 hours3-6 hours
SolventEthanol, water, isopropanolEthanol (reflux)
Yield70-95%85-95%

The traditional synthesis faces several limitations, including the requirement for high temperatures, extended reaction times, and the formation of symmetrical products that necessitate additional functionalization steps for clevidipine production [2]. Despite these challenges, the classical Hantzsch approach remains the most widely utilized method for accessing 1,4-dihydropyridine scaffolds in pharmaceutical synthesis [6].

Novel Catalytic Systems for Condensation Reactions

The development of novel catalytic systems has significantly enhanced the efficiency and selectivity of dihydropyridine synthesis through Hantzsch condensation reactions. Modern catalytic approaches focus on heterogeneous catalysts that offer advantages including recyclability, ease of separation, and reduced environmental impact [7].

Magnetic nanocatalysts have emerged as particularly promising systems. Iron-based magnetic nanoparticles, such as Fe₃O₄ supported catalysts, demonstrate exceptional activity in Hantzsch condensations [7]. These systems typically operate at mild temperatures (60-80°C) and provide excellent yields (80-96%) within shortened reaction times (30 minutes to 2 hours) [7]. The magnetic properties enable facile catalyst recovery and reuse through external magnetic fields, maintaining catalytic activity for multiple cycles.

Metal-organic frameworks (MOFs) represent another advanced catalytic approach. Copper-based MOF systems, specifically Cu(II) frameworks with built-in Lewis acid centers, have shown superior activity in Hantzsch condensations under mild conditions [8] [9]. These frameworks achieve high yields with excellent recyclability, where the pore structure provides size-selective catalysis and the coordinatively frustrated metal centers act as highly active catalytic sites [9].

Heteropoly acid catalysts have demonstrated significant potential for green dihydropyridine synthesis. Modified heteropoly acid systems, including tungsten and molybdenum-based catalysts supported on iron phosphate (WOₓ-FeP and MoOₓ-FeP), provide environmentally friendly alternatives to traditional acid catalysts [10]. These systems operate under solvent-free conditions and achieve high conversions with minimal catalyst loading.

Catalyst SystemTemperature (°C)TimeYield (%)Recyclability
Fe₃O₄ nanoparticles70-8030-120 min85-965+ cycles
Cu(II) MOF702-6 hours90-997+ cycles
Heteropoly acids80-1001-4 hours80-954+ cycles
RuO₂/ZrO₂8045-180 min75-957 cycles

For clevidipine synthesis specifically, catalytic systems incorporating piperazine and acetic acid as co-catalysts have shown enhanced activity in the initial condensation step [11]. Research indicates that these catalyst combinations accelerate the reaction rate while maintaining high selectivity for the desired dihydropyridine scaffold [11].

The application of ultrasonic irradiation in conjunction with catalytic systems has further improved reaction efficiency. Ultrasonic-assisted synthesis using traditional catalysts reduces reaction times from hours to minutes while maintaining or improving yields [12]. This approach has been successfully applied to clevidipine intermediate synthesis, achieving 89.5% yield in significantly reduced reaction times [12].

Process Intensification Strategies in Industrial Synthesis

Process intensification in clevidipine synthesis focuses on enhancing productivity, reducing costs, and improving sustainability through systematic optimization of reaction conditions and process design [13]. Modern industrial approaches emphasize continuous manufacturing processes that offer superior control over reaction parameters compared to traditional batch operations.

Flow chemistry applications in dihydropyridine synthesis have demonstrated significant advantages for process intensification. Continuous flow reactors enable precise temperature and residence time control, leading to improved product quality and reduced byproduct formation [14]. For clevidipine synthesis, flow reactors allow for better heat and mass transfer, resulting in more uniform reaction conditions and enhanced selectivity.

Microwave-assisted synthesis represents a key process intensification strategy. Microwave irradiation accelerates Hantzsch condensations dramatically, reducing reaction times from hours to minutes while maintaining high yields [15]. In clevidipine synthesis, microwave conditions have achieved comparable yields to conventional heating in fraction of the time, with some protocols completing the reaction in 30 minutes at 150W power [16].

Intensification MethodTime ReductionYield ImpactEnergy Efficiency
Microwave heating90-95%Maintained/improvedHigh
Flow chemistryVariableImproved selectivityModerate
Ultrasonic activation80-90%EnhancedHigh
Solvent-free conditions50-70%VariableVery high

Solvent-free synthesis protocols have been developed as sustainable intensification strategies. These approaches eliminate solvent-related processing steps, reduce waste generation, and often provide enhanced reaction rates due to higher reactant concentrations [17]. For clevidipine intermediates, solvent-free conditions using heterogeneous catalysts have achieved yields comparable to solution-phase reactions while significantly reducing environmental impact.

Temperature and pressure optimization studies have identified optimal operating windows for industrial clevidipine synthesis. Research demonstrates that slightly elevated pressures (2-8 bar) combined with moderate temperatures (80-100°C) can accelerate reactions while maintaining product quality [18]. These conditions are particularly beneficial in continuous processes where residence time control is critical.

The integration of in-line purification and crystallization techniques represents advanced process intensification. These approaches combine reaction and separation operations, reducing the number of unit operations and improving overall process efficiency [19]. For clevidipine butyrate, integrated crystallization processes have been developed that produce high-purity product directly from the reaction mixture, eliminating multiple purification steps.

Byproduct Formation and Reaction Mechanism Elucidation

The Hantzsch dihydropyridine synthesis mechanism involves multiple competing pathways that can lead to various byproducts and unexpected products beyond the desired 1,4-dihydropyridines [20]. Understanding these mechanistic pathways is crucial for optimizing clevidipine synthesis and minimizing unwanted side reactions.

The accepted mechanism proceeds through several key intermediates. Initially, a Knoevenagel condensation occurs between the aldehyde (2,3-dichlorobenzaldehyde) and one equivalent of the β-keto ester (methyl acetoacetate), forming an α,β-unsaturated carbonyl intermediate [6]. Simultaneously, the second equivalent of β-keto ester undergoes enamine formation with the nitrogen source [6]. These intermediates then participate in a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine core [6].

Mass spectrometry studies using charge-tagged reactants have identified at least five significant pathways for the Hantzsch reaction [1]. The primary pathway involves the formation of chalcone and enamine intermediates, which subsequently converge to form the dihydropyridine product [1]. However, alternative pathways can lead to different product distributions depending on reaction conditions and substituent effects.

Common byproducts in clevidipine synthesis include:

Byproduct TypeFormation MechanismTypical Yield (%)Control Strategy
2-ArylpyridinesOxidative aromatization5-15%Controlled atmosphere
PolyhydroquinolinesAlternative cyclization3-8%Temperature control
Uncyclized intermediatesIncomplete reaction2-10%Extended reaction time
Diketone productsSide condensation1-5%Optimized stoichiometry

The formation of 2-arylpyridines as byproducts occurs through unexpected oxidative aromatization of the initially formed dihydropyridine [20]. This transformation can be promoted by trace oxidants or elevated temperatures, making reaction atmosphere control critical for clevidipine synthesis [20].

Studies using 13C and 15N nuclear magnetic resonance spectroscopy have provided detailed insights into intermediate formation and transformation rates [1]. These investigations reveal that the rate-determining step varies with substrate structure and reaction conditions, with electron-withdrawing groups on the aldehyde component generally accelerating the overall transformation [1].

For clevidipine specifically, the presence of chlorine substituents on the benzaldehyde component influences both the reaction rate and byproduct profile [2]. The electron-withdrawing nature of the dichloro substitution pattern enhances the electrophilicity of the aldehyde, promoting faster condensation but also increasing the likelihood of side reactions under forcing conditions.

Temperature effects on byproduct formation have been systematically studied. Higher temperatures (above 100°C) tend to increase the formation of pyridine byproducts through dehydrogenation of the dihydropyridine products [16]. Conversely, lower temperatures (below 60°C) can lead to incomplete reactions and accumulation of intermediate species [5].

The role of the nitrogen source in determining product selectivity has been investigated extensively. Ammonium acetate provides better selectivity compared to ammonia alone, likely due to the buffering effect of the acetate component [12]. The acetate also participates in maintaining optimal pH conditions for the desired mechanistic pathway.

Detailed kinetic studies have revealed that the reaction follows pseudo-first-order kinetics under typical synthetic conditions, with apparent rate constants dependent on catalyst loading and temperature [21]. These kinetic parameters are essential for designing optimized synthetic protocols and predicting reaction outcomes under various conditions.

High Performance Liquid Chromatography Methods

Reverse Phase High Performance Liquid Chromatography has emerged as the primary analytical technique for clevidipine analysis [1]. Multiple validated reverse phase High Performance Liquid Chromatography methods have been developed utilizing different detection systems and mobile phase compositions [2] [3] [4].

A comprehensive advanced reverse phase High Performance Liquid Chromatography method was developed for structural analysis and quantitative determination of clevidipine butyrate impurities [1]. This method employed a C18 chromatographic column with gradient elution using methanol-acetonitrile-phosphate buffer salt solution as the mobile phase, coupled with ultraviolet detection [5]. The method demonstrated excellent separation capabilities for clevidipine and its known impurities, effectively controlling interference from various synthesis and preparation process impurities [5].

Liquid Chromatography-Tandem Mass Spectrometry methods represent the most sensitive and selective approaches for clevidipine quantitation [3] [6]. A validated liquid chromatography-tandem mass spectrometry method for simultaneous quantitation of clevidipine and its active metabolite H152/81 in human whole blood utilized an ACE Excel 2 Phenyl column (50 × 2.1 mm) [3] [6]. The chromatographic separation employed gradient elution with multiple reaction monitoring at transitions of m/z 473.1→338.1 for clevidipine and m/z 356.0→324.0 for H152/81 [3] [6]. This method achieved excellent linearity over concentration ranges of 0.1-30 ng/ml for clevidipine and 2-600 ng/ml for H152/81 [3] [6].

High Performance Liquid Chromatography with Fluorescence Detection has been successfully applied for simultaneous measurement of clevidipine butyrate and its metabolites [4]. The method utilized a Waters C18 column (4.6 mm×150 mm, 5 μm) with a mobile phase consisting of acetonitrile-methanol-phosphate (2:1:2) [4]. Detection was performed using fluorescence with excitation wavelength at 358 nm and emission wavelength at 440 nm [4].

Gas Chromatography Methods

Capillary Gas Chromatography-Mass Spectrometry with negative ion chemical ionisation has been developed for quantitative determination of clevidipine in whole blood [7]. This method addresses the rapid metabolism of clevidipine by stabilizing the drug in blood using sodium dodecyl sulphate, which prevents ester hydrolysis [7]. The analytical procedure involves liquid-liquid extraction prior to gas chromatographic determination with a limit of quantification of 0.5 nmol/l blood [7].

The gas chromatography-mass spectrometry approach requires careful sample stabilization due to clevidipine's susceptibility to hydrolytic degradation [7]. For determination of the acidic metabolite together with clevidipine using gas chromatography-mass spectrometry, derivatization of the acidic metabolite with diazomethane is required [8].

Validation of Stability-Indicating Assays

International Conference on Harmonisation Guidelines Compliance

Stability-indicating analytical methods for clevidipine have been developed and validated according to International Conference on Harmonisation guidelines [9] [1]. A comprehensive stability-indicating High Performance Thin Layer Chromatography method was developed for determination of clevidipine butyrate in synthetic mixtures [9]. The method utilized pre-coated silica gel 60 F254 aluminum plates with toluene:ethyl acetate (8:2) as the mobile phase and detection at 370 nm [9].

Validation Parameters

Linearity and Range: The High Performance Thin Layer Chromatography method demonstrated excellent linearity over the range of 1000-6000 ng/band with a correlation coefficient of 0.999 [9]. For liquid chromatography-tandem mass spectrometry methods, linearity was established over concentration ranges of 0.1-30 ng/ml for clevidipine and 2-600 ng/ml for the metabolite H152/81 [3] [6].

Precision: Intra-day precision expressed as relative standard deviation was less than 1.16%, while inter-day precision was 1.33% for the High Performance Thin Layer Chromatography method [9]. Liquid chromatography-tandem mass spectrometry methods achieved intra- and inter-batch precisions of less than 6.1% and 7.3%, respectively [3] [6].

Accuracy: Recovery studies using standard addition methods demonstrated accuracies ranging from 99.03% to 99.57% for the High Performance Thin Layer Chromatography method [9]. Liquid chromatography-tandem mass spectrometry methods showed accuracies within -2.5% to 4.7% of nominal concentrations [3] [6].

Sensitivity: The limit of detection for the High Performance Thin Layer Chromatography method was 403.22 ng/band, with a limit of quantification of 1222.49 ng/band [9]. Liquid chromatography-tandem mass spectrometry methods achieved lower limits of quantification of 0.1 ng/ml for clevidipine and 2.0 ng/ml for H152/81 [3] [6].

Robustness: Robustness studies evaluated the effects of deliberate variations in mobile phase composition, saturation time, solvent front distance, and detection wavelength [9]. All variations resulted in relative standard deviation values less than 2%, confirming method robustness [9].

Impurity Profiling and Degradation Pathway Analysis

Comprehensive Impurity Identification

Eleven potential impurities, including process-related compounds and degradation products, have been analyzed through comprehensive studies of the clevidipine butyrate manufacturing process [1]. Mass spectrometry and nuclear magnetic resonance techniques were employed for structural characterization of three previously unreported impurities designated as Imp-3, Imp-5, and Imp-11 [1].

Major Degradation Products

Four major degradation products (Imp-2, Imp-4, Imp-8, and Imp-10) have been observed under varying stress conditions [1]. These degradation products can be effectively separated and quantified using the advanced reverse phase High Performance Liquid Chromatography method, which has been validated according to International Conference on Harmonisation guidelines with respect to specificity, accuracy, linearity, robustness, and stability [1].

Forced Degradation Studies

Hydrolytic Degradation: Clevidipine demonstrates significant susceptibility to both acidic and basic hydrolytic conditions [9]. Under 1N hydrochloric acid at 60°C for 1 hour, clevidipine shows 22.5% degradation in active pharmaceutical ingredient form and 19.5% degradation in formulation, producing degradation products with retention factors of 0.01 and 0.02 [9]. Basic conditions (0.01N sodium hydroxide at 60°C for 1 hour) result in more extensive degradation of 45% for active pharmaceutical ingredient and 41% for formulation, with a degradation product at retention factor 0.27 [9].

Oxidative Degradation: Exposure to 3% hydrogen peroxide at room temperature for 1 hour results in moderate degradation of 8.5% for active pharmaceutical ingredient and 6.3% for formulation, producing a degradation product with retention factor 0.27 [9]. Clevidipine can also be oxidized to form its pyridine analog H324/78 under certain conditions [10].

Thermal Stability: Clevidipine demonstrates excellent thermal stability, showing no degradation when exposed to 80°C for 8 days under dry heat conditions [9].

Photolytic Degradation: Photochemical degradation is minimal, with only 0.6% degradation for active pharmaceutical ingredient and 0.4% for formulation after exposure to 5383 Lux and 144 UV/cm² for 11 days [9].

Metabolic Degradation Pathways

Clevidipine is rapidly metabolized by hydrolysis of the ester linkage, primarily by esterases in blood and extravascular tissues [11]. The primary metabolite formed is the carboxylic acid metabolite (H152/81), along with formaldehyde [11]. This metabolic pathway accounts for clevidipine's ultrashort elimination half-life of approximately 1 minute [11].

The in vitro hydrolysis rate in human blood is 5.8 minutes for individuals with normal pseudocholinesterase activity, while the half-life is prolonged to approximately 9 minutes in blood from pseudocholinesterase-deficient volunteers [11]. The hydrolysis rates in blood and red blood cells are much higher than in plasma, suggesting that esterases located in red blood cells are most important in the blood metabolism of clevidipine [11].

Polymorphism Screening and Crystal Engineering

Polymorphic Forms Identification

Clevidipine exists in multiple polymorphic forms, with two distinct crystalline forms documented [12]. Polymorph A represents the predominant form, characterized by a melting point of 138°C [12]. The identification and characterization of polymorphic forms is crucial for pharmaceutical development as different crystal forms can exhibit varying solubility, stability, and bioavailability profiles [12].

Crystallographic Properties

Clevidipine is characterized as a white to off-white solid that is practically insoluble in water [12] [13]. The compound exhibits sparingly soluble behavior in 99.5% ethanol and slightly soluble characteristics in soybean oil [12]. Physical characterization reveals clevidipine as a racemic mixture of (+)-S and (-)-R enantiomers [12].

Crystal Engineering Considerations

The molecular formula C₂₁H₂₃Cl₂NO₆ with a molecular weight of 456.32 g/mol defines the crystallographic framework for clevidipine [12] [13]. Melting point determinations vary slightly between sources, with ranges reported from 128-130°C to 141-145°C, indicating potential polymorphic variations or measurement conditions [14] [13].

Solid State Characterization

Powder to Crystal Form: Commercial clevidipine is typically available as a white to light yellow powder that can exist in crystalline form [13]. The solid-state form significantly impacts the compound's stability and formulation characteristics [13].

Solubility Profile: The practical insolubility in water (≤0.1 g/l) necessitates specialized formulation approaches [13]. Enhanced solubility is achieved in dimethyl sulfoxide (≥21.4 mg/mL) and ethanol (≥7.45 mg/mL with ultrasonic treatment) [14].

Storage Requirements: Crystal stability requires specific storage conditions, typically refrigerated temperatures (2-8°C) and protection from heat [13]. The compound is classified as heat-sensitive, requiring careful handling during manufacturing and storage [13].

Manufacturing Process Impact on Polymorphism

The crystallization process involves multiple steps that can influence polymorphic outcome [15]. Initial crystallization occurs through solvent exchange from acetonitrile to alcohol-water mixtures with repeated evaporations [15]. Further purification involves dissolution in refluxing isopropanol followed by crystallization through cooling, isolation by filtration, and washing with water-isopropanol mixtures [15]. These processing conditions must be carefully controlled to ensure consistent polymorphic form and crystal quality [15].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.0902428 g/mol

Monoisotopic Mass

455.0902428 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19O2GP3B7Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

For the reduction of blood pressure when when oral antihypertensive therapy is not feasible or not desirable.
FDA Label
Treatment of hypertensive disease

Pharmacology

Clevidipine belongs to a well-known class of drugs called dihydropyridine calcium channel antagonists. Clevidpine is the first third generation intravenous dihydropyridine calcium channel blocker. In vitro studies demonstrated that clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries, resulting in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA16 - Clevidipine

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard

Health Hazard

Other CAS

167221-71-8

Absorption Distribution and Excretion

urine 63-74%, feces 7-22%

Metabolism Metabolites

Clevidipine is rapidly hydrolyzed to inactive metabolites by esterases in arterial blood.

Wikipedia

Clevidipine
Ergocryptine

Biological Half Life

1 minute

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Zhou Y, Zhou F, Yan F, Yang F, Yao Y, Zou Q. Structural Analysis and
2: Lemkuil BP, Gierl BT, Patel PM, Pearn ML, Nguyen LC, Minokadeh A, Drummond JC.
3: Zhou Y, Zou Q, Sun L, Wei P, Ouyang P. Determination of clevidipine and its
4: Kako H, Gable A, Martin D, Beebe A, Thung A, Samora W, Klamar J, Bhalla T,
5: Zhou Y, He XM, Li HQ, Ni Y, Xu MZ, Chen H, Li WY. Pharmacokinetics and tissue
6: Zuleta-Alarcón A, Castellón-Larios K, Bergese S. [The role of clevidipine in
7: Wei H, Gu Y, Liu Y, Chen Y, Liu C, Si D. Quantitation of clevidipine in dog
8: Zhou Y, Li H, He X, Jia M, Ni Y, Xu M, Chen H, Li W. Simultaneous
9: Cao P, Li G, Huang L, Zhao S, Hu Y, Qin L, Qiu L, Zhu W, Si L, Huang J.
10: Clevidipine. Hypertensive crises during surgery: no advance. Prescrire Int.
11: Keating GM. Clevidipine: a review of its use for managing blood pressure in
12: Croft K, Probst S. Deliberate hypotensive anesthesia with the rapidly acting,
13: Varelas PN, Abdelhak T, Corry JJ, James E, Rehman MF, Schultz L, Mays-Wilson
14: Merry AF, Avery EG, Nussmeier NA, Playford HR, Warman GR, Wang Y, Sladen RN.
15: Peacock WF, Chandra A, Char D, Collins S, Der Sahakian G, Ding L, Dunbar L,
16: Kurnutala LN, Soghomonyan S, Bergese SD. Perioperative acute
17: Bettesworth JG, Martin DP, Tobias JD. Intraoperative use of clevidipine in a
18: Hassanain HH, Hassona MD, Puente EG, Sun C, Abouelnaga ZA, Tulman DB, Bergese
19: Tobias JD, Tulman DB, Bergese SD. Clevidipine for perioperative blood
20: Graffagnino C, Bergese S, Love J, Schneider D, Lazaridis C, LaPointe M, Lee

Explore Compound Types